

Application Notes and Protocols for Suzuki Coupling Functionalization of Azaindoles

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Compound of Interest

Compound Name: 5-Methoxy-4-aza-2-oxindole

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These application notes provide detailed protocols and comparative data for the functionalization of azaindoles using Suzuki-Miyaura cross-coupling reactions. The azaindole scaffold is a crucial pharmacophore in numerous kinase inhibitors and other therapeutic agents, making its efficient and versatile functionalization a key aspect of modern drug discovery.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[3][4] In the context of azaindole chemistry, it allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the azaindole nucleus. This is typically achieved by coupling a haloazaindole (or an azaindole triflate) with a boronic acid or its derivative in the presence of a palladium catalyst and a base.[5][6] The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[5][7]

Key considerations for a successful Suzuki coupling on the azaindole core include the choice of palladium catalyst, ligand, base, solvent, and the nature of the protecting group on the azaindole nitrogen, if any.[8][9] The reactivity of the haloazaindole is also a critical factor, with the general trend being I > Br > OTf > Cl.[4]

Comparative Data for Suzuki Coupling Protocols

The following tables summarize quantitative data from various Suzuki coupling protocols for the functionalization of different positions on the azaindole ring.

Table 1: C-2 Functionalization of Azaindoles

Entry	Halo azaindole	Boron Acid	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	2- Iodo- 1- (phenylsulfonyl)- 7- azaindole	N- methy lpyraz ole- boron	Pd(dp f)Cl ₂ (5)	- ³	K ₂ CO ₃	Dioxane/H ₂ O	100	12	85	[2]
2	2- Chloro- o-4-bromo- o-1-(phenylsulfonyl)- 7- azaindole	Phenylboronic acid	Pd ₂ (dba) ₃ (2.5)	XPhos (10)	K ₃ PO ₄	Toluene	100	16	92	[2]

Table 2: C-3 Functionalization of Azaindoles

Entry	Halo azain dole	Boro nic Acid	Catal yst (mol %)	Liga nd (mol %)	Base	Solv ent	Tem p (°C)	Time (h)	Yield (%)	Refer ence
1	3- Brom o-1- SEM- prote- cted- 7- azain dole	Pyridi n-3- ylboro nic acid	Pd(P Ph ₃) ₄ (5)	-	Na ₂ C O ₃	DME/ H ₂ O	90	4	88	[2]
2	3- Iodo- 5- brom o-1- (benz enesu lfonyl) -7- azain dole	4- Meth oxyph enylob ronic acid	Pd(P Ph ₃) ₄ (10)	-	Na ₂ C O ₃	Tolue ne/Et OH/H ₂ O	80	2	95	[2]
3	6- Chlor o-3- iodo- 1- methyl I-7- azain dole	Phen ylboro nic acid	Pd ₂ (d ba) ₃ (5)	SPho s (5)	Cs ₂ C O ₃	Tolue ne/Et hanol	60	0.5	93	[10]

Table 3: C-4, C-5, and C-6 Functionalization of Azaindoles

Entry	Haloazaindole	Boronnic Acid	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	4-Chloro-7-azaindole	Phenylboronic acid	Pd(OAc) ₂ (3)	SPhos (6)	K ₃ PO ₄	Dioxane/H ₂ O	100	18	91	[11]
2	5-Bromo-6-iodo-1-(benzenesulfonyl)-7-azaindole	Phenylboronic acid	Pd(PPh ₃) ₄ (10)	-	Na ₂ CO ₃	Toluene/EtOH/H ₂ O	80	2	90 (at C5)	[2]
3	6-Chloro-7-azaindole	Phenylboronic acid	Pd(OAc) ₂ (5)	PPh ₃ (10)	K ₂ CO ₃	DME	80	12	76	[11]
4	6-Chloro-4-iodo-1-methyl-7-azaindole	Methoxyphenylboronic acid	Pd ₂ (dba) ₃ (10)	SPhos (20)	Cs ₂ CO ₃	Toluene/Ethanol	110	12	88 (at C6, one-pot)	[10]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Haloazaindoles[9]

This protocol provides a general method applicable to a range of haloazaindoles and boronic acids.

Materials:

- Haloazaindole (1.0 mmol, 1.0 equiv)
- Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., Na_2CO_3 or K_2CO_3 , 2.0 mmol, 2.0 equiv)
- Degassed solvent (e.g., Dioxane/ H_2O , Toluene/Ethanol, or DME)

Procedure:

- To a flame-dried Schlenk flask or microwave vial, add the haloazaindole, boronic acid, palladium catalyst, and base.
- Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h). Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired functionalized azaindole.

Protocol 2: One-Pot Sequential C-3 and C-6 Diarylation of a Dihalo-7-azaindole[10]

This protocol allows for the sequential and site-selective functionalization of a dihaloazaindole in a single reaction vessel.

Materials:

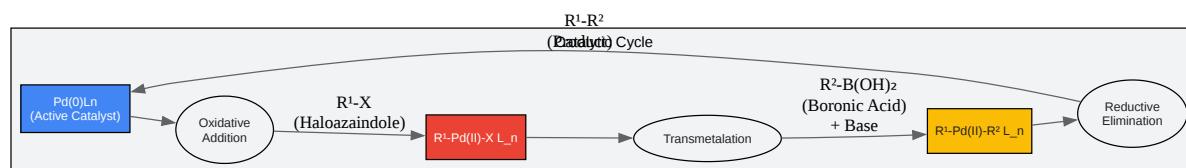
- 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv)
- C-3 Arylboronic acid (1.1 mmol, 1.1 equiv)
- C-6 Arylboronic acid (1.2 mmol, 1.2 equiv)
- $\text{Pd}_2(\text{dba})_3$ (5 mol% for the first step, 10 mol% for the second)
- SPhos (5 mol% for the first step, 20 mol% for the second)
- Cs_2CO_3 (2.0 mmol, 2.0 equiv)
- Toluene/Ethanol (1:1 mixture)

Procedure:

- C-3 Arylation:
 - In a reaction vessel, combine 6-chloro-3-iodo-1-methyl-7-azaindole, the C-3 arylboronic acid, $\text{Pd}_2(\text{dba})_3$ (5 mol%), SPhos (5 mol%), and Cs_2CO_3 .
 - Add the toluene/ethanol solvent mixture and heat the reaction to 60 °C for 30 minutes.
- C-6 Arylation:

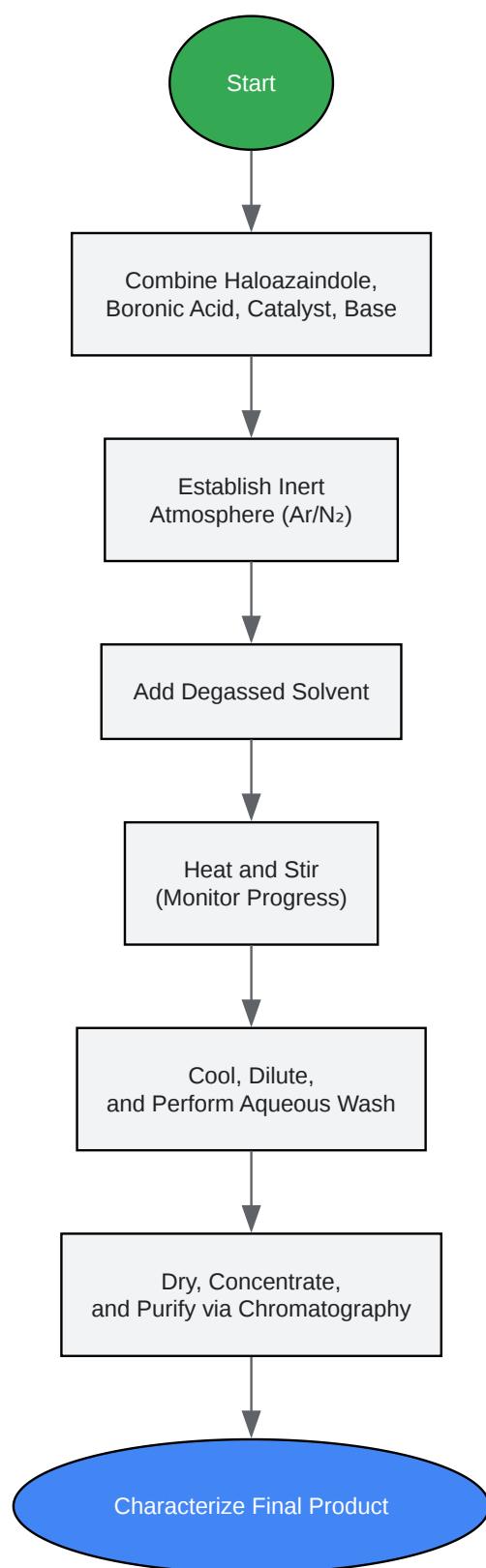
- To the same reaction vessel, add the C-6 arylboronic acid, additional $\text{Pd}_2(\text{dba})_3$ (10 mol%), and SPhos (20 mol%).
- Increase the reaction temperature to 110 °C and stir for 12-16 hours.
- Work-up and Purification:
 - Follow the work-up and purification steps outlined in Protocol 1.

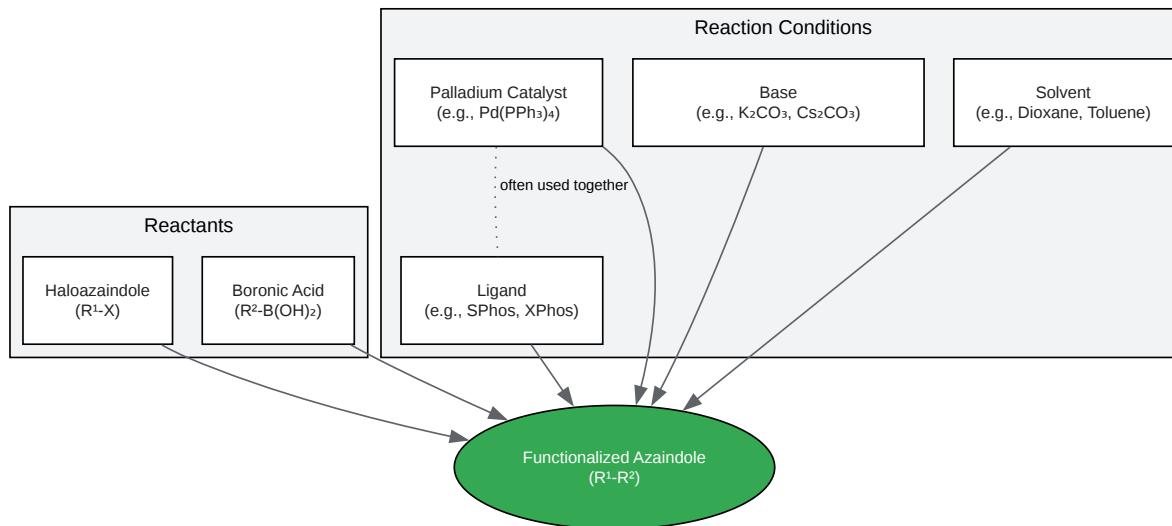
Visualizations



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.





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